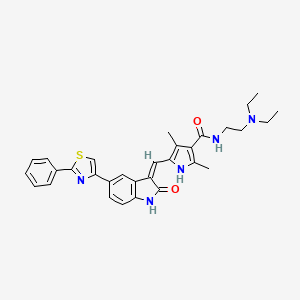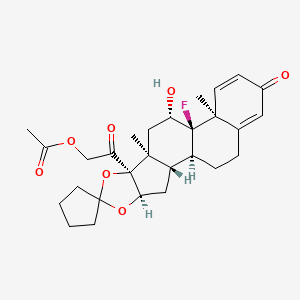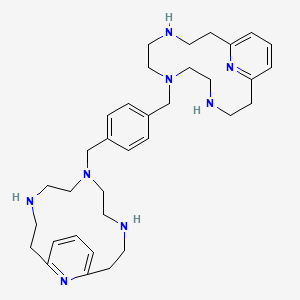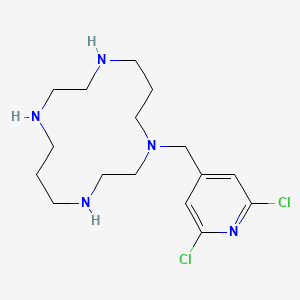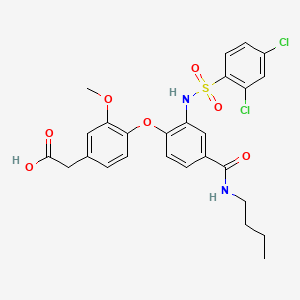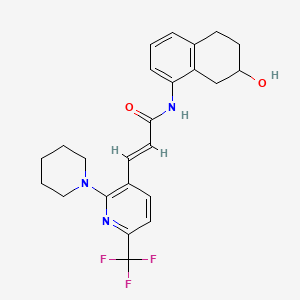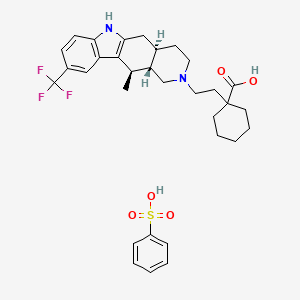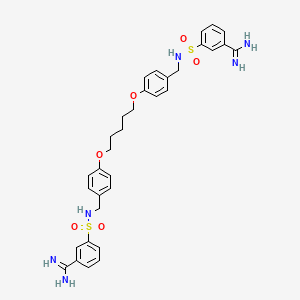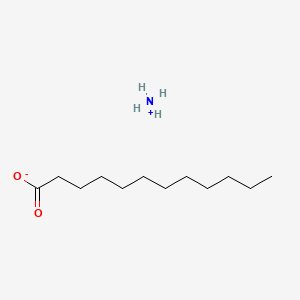
Laurato de amonio
Descripción general
Descripción
Ammonium laurate, also known as ammonium dodecanoate, is a compound with the molecular formula C12H27NO2 . It has an average mass of 217.348 Da and a mono-isotopic mass of 217.204178 Da .
Synthesis Analysis
Ammonium laurate has been used as a surfactant in various applications . In one study, it was found that ammonium laurate could be used in combination with 1,2-benzisothiazolin-3-one (BIT) and other stabilizers in the presence of ammonia to inhibit bacteria proliferation and maintain the stability of natural rubber latex for more than 30 days .Molecular Structure Analysis
The molecular structure of ammonium laurate consists of 12 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving ammonium laurate are not detailed in the search results, it’s known that the ammonium ion behaves chemically like the ions of the alkali metals, particularly potassium ion .Physical And Chemical Properties Analysis
Ammonium laurate has a molecular weight of 217.35 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are listed but without specific values .Aplicaciones Científicas De Investigación
Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica del Laurato de amonio, centrándose en aplicaciones únicas:
Estabilizador en la vulcanización por radiación
El this compound se ha utilizado como estabilizador en la vulcanización por radiación del látex de caucho natural (RVNRL). Se encontró que mejora y mantiene el tiempo de estabilidad mecánica de RVNRL, lo cual es crucial para la producción de guantes y otros productos de caucho .
Tensioactivo para la deposición de nanotubos de carbono
Este compuesto sirve como tensioactivo para una deposición más limpia de nanotubos de carbono (CNT). En comparación con otros tensioactivos como SDS, el this compound proporciona una mayor estabilidad en el almacenamiento y una dispersión más selectiva de los CNT, lo que es beneficioso para las aplicaciones de electrónica y ciencia de materiales .
Agente dispersante para nanopartículas de sílice
En la industria del caucho, el this compound se utiliza para mejorar la dispersión de nanopartículas de sílice dentro de una matriz de caucho. Esto lleva a una menor agregación y mejora las propiedades de los compuestos de caucho, lo que se puede observar mediante el análisis SEM-EDX .
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "Ammonium laurate can be synthesized by reacting lauric acid with ammonium hydroxide.", "Starting Materials": [ "Lauric acid", "Ammonium hydroxide" ], "Reaction": [ "Mix lauric acid and ammonium hydroxide in a 1:1 molar ratio in a flask.", "Heat the mixture to 60-70°C for 1-2 hours with continuous stirring.", "The mixture will turn into a clear, yellow solution.", "Cool the solution to room temperature.", "The ammonium laurate will precipitate out of solution as a white solid.", "Filter the solid and wash with cold water.", "Dry the product under vacuum at room temperature." ] } | |
Número CAS |
2437-23-2 |
Fórmula molecular |
C12H27NO2 |
Peso molecular |
217.35 g/mol |
Nombre IUPAC |
azane;dodecanoic acid |
InChI |
InChI=1S/C12H24O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);1H3 |
Clave InChI |
VJCJAQSLASCYAW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)[O-].[NH4+] |
SMILES canónico |
CCCCCCCCCCCC(=O)O.N |
Apariencia |
Solid powder |
Otros números CAS |
2437-23-2 |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
143-07-7 (Parent) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
dodecanoic acid lauric acid lauric acid, ammonium salt lauric acid, barium and cadmium salt (4:1:1) lauric acid, calcium salt lauric acid, lithium salt lauric acid, magnesium salt lauric acid, nickel(2+) salt lauric acid, potassium salt lauric acid, sodium salt potassium laurate sodium dodecanoate sodium laurate |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

